2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate
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Overview
Description
2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate is a complex organic compound that belongs to the class of chromenylmethylene derivatives. This compound is characterized by the presence of a chromene ring fused with a benzofuran moiety, along with a fluorobenzoate ester group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common approach is the condensation of 2H-chromen-3-ylmethylene with 3-oxobenzo[3,4-b]furan-6-yl under basic conditions, followed by esterification with 4-fluorobenzoic acid. The reaction conditions often include the use of solvents such as acetonitrile or cyclohexane, and catalysts like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoate ester group
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one
- 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one
- 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one derivatives
Uniqueness
Compared to similar compounds, 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate is unique due to the presence of the fluorobenzoate ester group, which can enhance its biological activity and chemical stability.
Properties
Molecular Formula |
C25H15FO5 |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
[(2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C25H15FO5/c26-18-7-5-16(6-8-18)25(28)30-19-9-10-20-22(13-19)31-23(24(20)27)12-15-11-17-3-1-2-4-21(17)29-14-15/h1-13H,14H2/b23-12- |
InChI Key |
CRDODTUDZFFDME-FMCGGJTJSA-N |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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